
Sordarin sodium salt
描述
Sordarin sodium salt is a potent antifungal agent originally isolated from the fungus Sordaria araneosa. It is known for its unique tetracyclic diterpene core, which includes a norbornene system. This compound inhibits fungal protein synthesis by stabilizing the ribosome/elongation factor 2 complex, making it a promising candidate for the development of new fungicidal agents .
准备方法
Synthetic Routes and Reaction Conditions: Sordarin sodium salt is typically produced through fermentation processes involving the fungus Sordaria araneosa. The fermentation conditions are optimized to simplify purification and increase yield . The compound can be isolated and purified using various chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation followed by extraction and purification. The fermentation broth is filtered to remove fungal biomass, and the filtrate is subjected to solvent extraction. The crude extract is then purified using high-performance liquid chromatography to obtain the pure compound .
化学反应分析
Types of Reactions: Sordarin sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
科学研究应用
Antifungal Activity
Mechanism of Action
Sordarin sodium salt functions primarily as an inhibitor of protein synthesis in fungi. It specifically targets the elongation factor eEF-2, disrupting ribosomal translocation during protein synthesis. This mechanism is akin to that of fusidic acid in bacterial systems, making sordarin a selective antifungal agent that does not affect mammalian cells .
In Vitro Studies
Research has demonstrated that this compound exhibits significant antifungal activity against various pathogenic fungi, including Candida albicans, Candida glabrata, and Cryptococcus neoformans. The minimum inhibitory concentrations (MICs) for these fungi have been reported as follows:
Fungal Species | MIC (μg/ml) |
---|---|
Candida albicans | ≤0.25 |
Candida glabrata | 0.5 |
Cryptococcus neoformans | 1.0 |
These results indicate that sordarin derivatives can effectively inhibit fungal growth at low concentrations .
Case Studies
-
Experimental Models of Candidiasis
In studies involving mouse models of disseminated candidiasis, sordarin derivatives GM193663 and GM237354 showed promising results. Administered subcutaneously at a dose of 50 mg/kg, these compounds significantly reduced fungal burden and improved survival rates in infected mice compared to untreated controls . -
Pneumocystis Pneumonia Models
This compound has also been evaluated in models of pneumocystis pneumonia, a common opportunistic infection in immunocompromised individuals. The pharmacokinetic profiles indicated effective serum concentrations that correlated with therapeutic outcomes, underscoring its potential utility in treating this condition . -
Oral Candidiasis in Immunosuppressed Rats
Another study focused on the efficacy of GM237354 against oral candidiasis in immunosuppressed rats. The compound demonstrated substantial antifungal activity, highlighting its potential role in managing opportunistic infections in vulnerable populations .
Pharmacokinetics
The pharmacokinetic behavior of this compound has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME). Key findings include:
Parameter | GM193663 | GM237354 |
---|---|---|
Peak Serum Concentration (μg/ml) | 51.8 | 23.0 |
Area Under Curve (AUC) (μg·h/ml) | 79.5 | 46.0 |
Half-Life (h) | 0.8 | 0.85 |
Clearance (ml/h) | 21 | 25 |
These values illustrate the differences in pharmacokinetics between sordarin derivatives and their implications for therapeutic use .
作用机制
Sordarin sodium salt exerts its antifungal effects by inhibiting protein synthesis in fungi. It binds to elongation factor 2 in the presence of ribosomes, stabilizing the ribosome/elongation factor 2 complex. This stabilization inhibits the uncoupled GTPase activity of elongation factor 2, thereby blocking ribosomal translocation during protein synthesis. This mode of action is distinct from typical antifungals that target the cell membrane .
相似化合物的比较
Sordaricin: A diterpenoid aglycone derived from the degradation of sordarin.
GR135402: A sordarin derivative with similar antifungal properties.
Comparison: Sordarin sodium salt is unique due to its specific mode of action, targeting the ribosome/elongation factor 2 complex. Unlike other antifungals that disrupt cell membrane integrity, this compound inhibits protein synthesis, making it effective against fungal strains resistant to conventional antifungals .
生物活性
Sordarin sodium salt is a potent antifungal agent that belongs to the sordarin class of compounds, originally isolated from the fungus Sordaria araneosa. This compound has garnered attention for its unique mechanism of action, specifically targeting the fungal protein synthesis machinery. This article delves into the biological activity of this compound, highlighting its antifungal properties, mechanisms of action, and relevant research findings.
This compound inhibits protein synthesis in fungi by binding to eukaryotic translation elongation factor 2 (eEF2). This binding disrupts the elongation phase of protein synthesis, effectively halting fungal growth without affecting mammalian cells, which makes it a selective antifungal agent. The specificity towards fungal systems arises from structural differences in the translation machinery between fungi and higher organisms.
Antifungal Activity
Numerous studies have evaluated the antifungal efficacy of sordarin derivatives against various pathogenic fungi. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of sordarin and its derivatives against key fungal pathogens:
Compound | Candida albicans | Candida glabrata | Cryptococcus neoformans | Pneumocystis carinii |
---|---|---|---|---|
Sordarin | 0.5 μg/ml | 1 μg/ml | 0.25 μg/ml | <0.008 μg/ml |
GM 222712 | 0.25 μg/ml | 0.5 μg/ml | 0.5 μg/ml | <0.008 μg/ml |
GM 237354 | 1 μg/ml | 4 μg/ml | 0.25 μg/ml | <0.008 μg/ml |
These results indicate that sordarin and its derivatives exhibit strong antifungal activity against a range of clinically relevant pathogens, particularly those affecting immunocompromised patients .
Case Studies and Research Findings
- In Vitro Studies : A study published in Antimicrobial Agents and Chemotherapy demonstrated that sordarin effectively inhibited the growth of various Candida species, with GM 222712 showing particularly potent activity against C. glabrata and C. neoformans. The study highlighted that these compounds could inhibit the incorporation of radiolabeled methionine into proteins at very low concentrations, underscoring their potential as effective antifungal agents .
- Selective Inhibition : Research conducted by Ghosh et al. indicated that sordarin derivatives selectively inhibit protein synthesis in fungal cells while sparing mammalian cells, confirming its potential therapeutic advantage in treating fungal infections without significant toxicity to human cells .
- Resistance Mechanisms : Investigations into intrinsic resistance among certain fungal strains revealed that variations in the molecular targets of sordarins could account for differences in susceptibility among species. This highlights the importance of understanding fungal biology to combat resistance effectively .
常见问题
Basic Research Questions
Q. What is the molecular mechanism of sordarin sodium salt in inhibiting fungal protein synthesis?
this compound specifically targets fungal elongation factor 2 (EF-2), a GTPase critical for ribosomal translocation during mRNA translation. It binds to EF-2 and disrupts its interaction with the ribosome, halting polypeptide chain elongation . To validate this mechanism:
- Use in vitro translation assays with purified EF-2 and ribosomes to monitor GTP hydrolysis inhibition.
- Employ cryo-electron microscopy or X-ray crystallography (as in ) to visualize sordarin-EF-2 binding interfaces.
- Compare effects on wild-type vs. EF-2 mutant fungal strains to confirm target specificity.
Q. What experimental models are appropriate for studying sordarin’s antifungal activity?
- Primary screens : Use standardized antifungal susceptibility tests (e.g., CLSI M38/M60 protocols) with Candida or Aspergillus strains .
- Mechanistic studies : Employ Saccharomyces cerevisiae mutants with EF-2 modifications to assess resistance profiles .
- In vivo models : Infect immunocompromised mice with fungal pathogens and evaluate sordarin’s efficacy via survival rates and tissue burden quantification.
Q. How can researchers detect and quantify this compound in fermentation broths?
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) or mass spectrometry (LC-MS) for high sensitivity .
- Calibration : Prepare standard curves using purified this compound, and validate with spiked samples to account for matrix effects.
- Quality control : Include internal standards (e.g., deuterated sordarin analogs) to ensure reproducibility .
Advanced Research Questions
Q. How can sordarin biosynthesis pathways be engineered to improve yield or generate novel analogs?
The biosynthetic pathway involves cycloaraneosene cyclization, oxidation by P450 enzymes (SdnB, SdnE, SdnF, SdnH), and a Diels-Alderase (SdnG) to form the sordaricin core . Strategies include:
- Heterologous expression : Transfer gene clusters to Aspergillus nidulans or S. cerevisiae for optimized production .
- Enzyme engineering : Use directed evolution on SdnG to enhance Diels-Alder reaction efficiency.
- Precursor feeding : Supplement fermentation media with geranylgeranyl pyrophosphate (GGPP) to bypass rate-limiting cyclization steps .
Q. What experimental designs resolve contradictions in sordarin production optimization data?
In fermentation studies, conflicting results (e.g., optimal NH₄NO₃ levels at 0.3% vs. 0.6% ) arise from nutrient interaction complexity. Mitigate this by:
- Factorial DOE : Test carbon/nitrogen source ratios systematically (e.g., Cerelose vs. Tastone 154) to identify synergistic effects .
- Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., pH, trace metals) and sordarin yield .
- Scale-down experiments : Replicate bench-scale anomalies in controlled bioreactors to distinguish process-dependent vs. strain-dependent outcomes .
Q. How does sordarin resistance develop in fungal pathogens, and how can it be studied?
Resistance mechanisms include EF-2 mutations (e.g., Gly⁵⁴⁶ → Ala) that reduce sordarin binding affinity . Research approaches:
- Serial passage assays : Expose fungi to sublethal sordarin doses and sequence EF-2 in evolved strains.
- Structural biology : Compare cryo-EM structures of wild-type vs. mutant EF-2-sordarin complexes to identify resistance hotspots .
- Fitness cost analysis : Measure growth rates of resistant strains in drug-free media to assess evolutionary trade-offs.
Q. What structural modifications of sordarin enhance its antifungal spectrum or reduce toxicity?
- Aglycone modifications : Replace the tetracyclic core with tricyclic analogs (e.g., compound 85 in ) to improve solubility.
- Glycosylation : Alter the sugar moiety to target EF-2 isoforms in resistant pathogens (e.g., Fusarium spp.) .
- Prodrug strategies : Introduce phosphate esters to enhance mammalian cell penetration and reduce off-target effects.
Q. Methodological Considerations
Q. How should researchers address variability in sordarin activity assays?
- Standardize inoculum : Use fungal spores harvested at identical growth phases (e.g., mid-log phase).
- Control media components : Avoid high-phosphate buffers, which may chelate sordarin.
- Replicate experiments : Perform triplicate runs with independent cultures, and apply statistical tests (e.g., ANOVA) to distinguish biological vs. technical variance .
Q. What integrative approaches combine omics data to elucidate sordarin’s mode of action?
- Transcriptomics : Profile fungal gene expression post-sordarin exposure to identify stress-response pathways.
- Proteomics : Quantify EF-2 post-translational modifications (e.g., diphthamide) that influence sordarin binding .
- Metabolomics : Track cellular GTP pools and amino acid fluxes to link translation inhibition to metabolic collapse.
属性
IUPAC Name |
sodium;(1R,2S,4R,5R,8R,9S,11R)-2-[[(2R,3S,4S,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O8.Na/c1-13(2)19-8-16-9-25(11-28)18-7-6-14(3)17(18)10-26(16,27(19,25)24(31)32)12-34-23-21(30)20(29)22(33-5)15(4)35-23;/h8,11,13-18,20-23,29-30H,6-7,9-10,12H2,1-5H3,(H,31,32);/q;+1/p-1/t14-,15-,16+,17-,18-,20+,21+,22-,23-,25+,26+,27+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUKWKGTAAZHDW-IGICPMPSSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)[O-])C=O)COC5C(C(C(C(O5)C)OC)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3([C@@H]4C[C@]2([C@]3(C(=C4)C(C)C)C(=O)[O-])C=O)CO[C@H]5[C@H]([C@@H]([C@@H]([C@H](O5)C)OC)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NaO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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